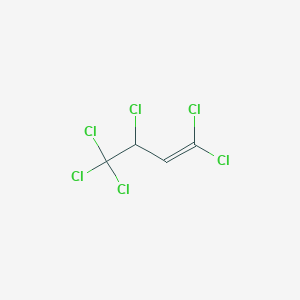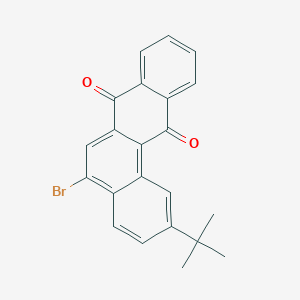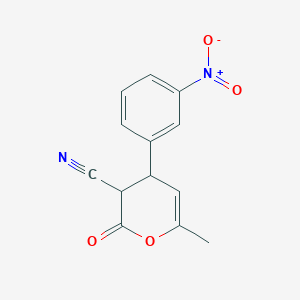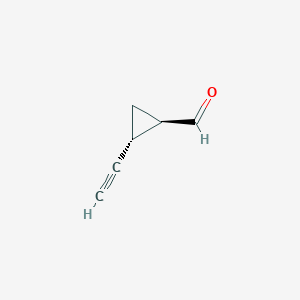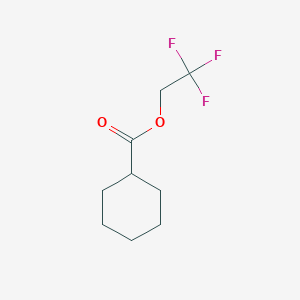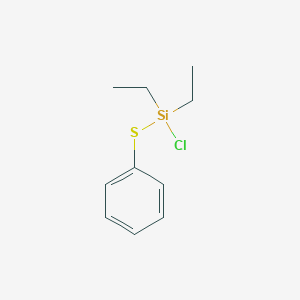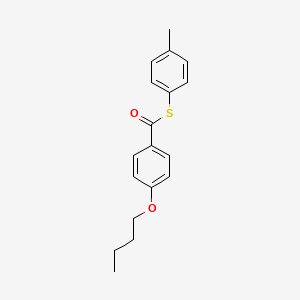
(4-Bromophenyl)(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9BrO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom at the para position and the other phenyl ring has a hydroxyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-bromophenyl-3-hydroxybenzoic acid.
Reduction: Formation of (4-bromophenyl)(3-hydroxyphenyl)methanol.
Substitution: Formation of compounds like (4-aminophenyl)(3-hydroxyphenyl)methanone.
Scientific Research Applications
(4-Bromophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or proteins.
Industry: Utilized in the development of liquid crystal polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3-hydroxyphenyl)methanone in biological systems involves its interaction with molecular targets such as telomerase. The compound has been shown to upregulate telomerase reverse transcriptase (hTERT), leading to endoplasmic reticulum stress and apoptosis in cancer cells . This process involves the activation of downstream signaling pathways, including the CHOP (CAAT/enhancer-binding protein homologous protein) pathway, which ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(3-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Similar structure with different substitution patterns on the phenyl rings.
Uniqueness
(4-Bromophenyl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62810-46-2 |
|---|---|
Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H |
InChI Key |
XAZIYKAENTYLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


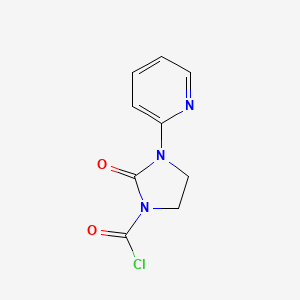
![2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride](/img/structure/B14521236.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbonitrile](/img/structure/B14521238.png)

![Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane](/img/structure/B14521265.png)
